Ferrocenecarboxamide

Description

Properties

IUPAC Name |

amino(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H,7H2;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOFLRQWOWQCDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C(N)[O-])C=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FeNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678835 | |

| Record name | Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287-17-8 | |

| Record name | Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Ferrocenecarboxamides: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Ferrocenecarboxamides

Ferrocene, with its unique "sandwich" structure of an iron atom between two cyclopentadienyl rings, has captivated chemists since its discovery. Its stability, reversible redox properties, and the ability to undergo facile aromatic substitution reactions make it an exceptional scaffold in medicinal chemistry and materials science.[1] The incorporation of a ferrocenyl group into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and electronic character, often leading to enhanced biological activity.[1] Among the vast array of ferrocene derivatives, ferrocenecarboxamides stand out for their demonstrated potential as anticancer, antibacterial, and antifungal agents.[2] This guide provides an in-depth exploration of the primary synthetic pathways to ferrocenecarboxamides, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in this dynamic field.

I. Synthesis from Ferrocenecarboxylic Acid: The Workhorse Approach

The most common and versatile route to ferrocenecarboxamides begins with the readily available ferrocenecarboxylic acid. This pathway generally involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. Two primary strategies are employed: conversion to a highly reactive ferrocenoyl chloride intermediate and direct coupling using dehydrating agents.

A. The Ferrocenoyl Chloride Pathway: A Classic and Efficient Route

This two-step method is prized for its high yields and the broad applicability of the reactive acyl chloride intermediate. The choice of chlorinating agent and the reaction conditions are critical for success, as is the management of the hydrogen chloride byproduct in the subsequent amidation.

-

Thionyl Chloride (SOCl₂): This reagent is frequently chosen for the conversion of carboxylic acids to acyl chlorides due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[3][4]

-

Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting ferrocenoyl chloride.

-

Base in Amidation: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial in the amidation step to neutralize the HCl generated. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Step 1: Synthesis of Ferrocenoyl Chloride

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ferrocenecarboxylic acid (1.0 eq).

-

Suspend the ferrocenecarboxylic acid in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq.) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude ferrocenoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Benzylferrocenecarboxamide

-

Dissolve the crude ferrocenoyl chloride in anhydrous DCM in a separate flask under a nitrogen atmosphere.

-

In a separate flask, dissolve benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Slowly add the solution of benzylamine and triethylamine to the ferrocenoyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[5][6]

The mechanism involves two key stages: the formation of the acyl chloride and its subsequent reaction with the amine.

Caption: Mechanism of this compound Synthesis via the Acyl Chloride Pathway.

B. Direct Coupling with Carbodiimides: A Milder Alternative

For substrates that are sensitive to the harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid and amine using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) is a valuable alternative. The addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction.[7]

-

DCC as a Coupling Reagent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[8][9]

-

DMAP as a Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which speeds up the reaction with the amine.[10]

-

Solvent Considerations: Aprotic solvents like DCM or THF are typically used to prevent side reactions with the coupling agent. The choice of solvent can also influence the solubility of the dicyclohexylurea (DCU) byproduct, facilitating its removal by filtration.[11]

-

In a round-bottom flask, dissolve ferrocenecarboxylic acid (1.0 eq.), aniline (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Upon completion, filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

The mechanism involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the amine.

Caption: Mechanism of DCC-Mediated this compound Synthesis.

II. Multicomponent Reactions: The Path to Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The Ugi and Passerini reactions are powerful MCRs that have been successfully applied to the synthesis of complex this compound derivatives.

A. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, allowing for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] When ferrocenecarboxylic acid or ferrocenecarboxaldehyde is used as a component, this reaction provides a highly efficient route to a diverse library of ferrocene-containing peptidomimetics.[1][3]

-

Solvent: Polar, protic solvents like methanol are typically used for the Ugi reaction as they facilitate the formation of the initial imine intermediate.[9]

-

Concentration: High concentrations of the reactants (0.5 M - 2.0 M) are generally favored to drive the reaction towards completion.[9]

-

Catalyst-Free: The Ugi reaction is often self-catalyzed by the acidic component and typically does not require an external catalyst.[3]

-

In a vial, dissolve the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol and stir for 30 minutes at room temperature to form the imine.

-

To this solution, add ferrocenecarboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[3]

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement.

Caption: Simplified Mechanism of the Ugi Four-Component Reaction.

B. The Passerini Three-Component Reaction

The Passerini reaction is another valuable isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[14] This reaction provides a direct route to ester-amide derivatives of ferrocene.

-

Solvent: Aprotic solvents are generally preferred for the Passerini reaction to favor the proposed concerted mechanism.[14]

-

Concentration: Similar to the Ugi reaction, high reactant concentrations are beneficial.

-

In a sealed tube, combine ferrocenecarboxaldehyde (1.0 eq.), a carboxylic acid (1.0 eq.), and an isocyanide (1.0 eq.) in an aprotic solvent like DCM.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

The Passerini reaction is believed to proceed through a concerted, cyclic transition state.

Caption: Concerted Mechanism of the Passerini Three-Component Reaction.

III. Characterization of Ferrocenecarboxamides

The synthesized ferrocenecarboxamides can be thoroughly characterized using a suite of analytical techniques.

A. Spectroscopic Data

NMR and IR spectroscopy are indispensable for structural elucidation.

| Technique | Compound | Key Spectroscopic Data |

| ¹H NMR | N-Benzylthis compound | δ (ppm): ~4.2 (s, 5H, C₅H₅), ~4.4 (t, 2H, C₅H₄), ~4.8 (t, 2H, C₅H₄), ~7.3 (m, 5H, Ar-H), ~4.5 (d, 2H, CH₂), ~8.0 (br s, 1H, NH) |

| ¹³C NMR | N-Benzylthis compound | δ (ppm): ~170 (C=O), ~138 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (C₅H₅), ~69 (C₅H₄), ~68 (C₅H₄), ~44 (CH₂) |

| IR | N-Benzylthis compound | ν (cm⁻¹): ~3300 (N-H stretch), ~1630 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.[15]

B. Electrochemical Properties

Cyclic voltammetry is a powerful tool for probing the redox behavior of ferrocene derivatives. The oxidation potential of the ferrocene/ferrocenium couple is sensitive to the nature of the substituents on the cyclopentadienyl rings.

| Compound | E₁/₂ (V vs. Fc/Fc⁺) | Observations |

| Ferrocene | 0.00 | Reference |

| Ferrocenecarboxylic Acid | +0.25 | Electron-withdrawing group increases the oxidation potential. |

| This compound | +0.20 | The amide group is also electron-withdrawing, but slightly less so than the carboxylic acid. |

Note: Potentials are approximate and can vary with solvent and electrolyte.[2][8]

IV. Conclusion and Future Outlook

The synthesis of ferrocenecarboxamides is a well-established field with a variety of robust and versatile methods at the disposal of researchers. The choice of synthetic pathway depends on the desired complexity of the target molecule and the sensitivity of the starting materials. The classical acyl chloride and DCC coupling routes offer reliability and high yields for a wide range of substrates. For the rapid generation of diverse libraries of compounds, the Ugi and Passerini multicomponent reactions are unparalleled in their efficiency. As the interest in ferrocene-based pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of ferrocenecarboxamides will undoubtedly remain a key area of research.

V. References

-

Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. (2025). Relevant Publisher.

-

Synthesis and Reactions of Ferrocene. Carbon.

-

Synthesis, Crystal Structures and Properties of Ferrocenyl Bis-Amide Derivatives Yielded via the Ugi Four-Component Reaction. (2017). Molecules.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

-

The separation of ferrocene, acetylferrocene, and diacetylferrocene. A dry-column chromatography experiment. (1973). Journal of Chemical Education.

-

picoSpin 80: Microscale Flash Column Chromatography of a Mixture of Ferrocene and Acetylferrocene. Thermo Fisher Scientific.

-

Synthesis of ferrocene amides and esters from aminoferrocene and 2-substituted ferrocenecarboxylic acid and properties thereof. New Journal of Chemistry.

-

Synthesis of ferrocene amides and esters from aminoferrocene and 2-substituted ferrocenecarboxylic acid and the properties thereof. (2016). ResearchGate.

-

Synthesis of the Ferrocene Carboxamides FcC-0 to FcC-5. ResearchGate.

-

Asymmetric Synthesis of Planar Chiral Ferrocenes by Enantioselective Intramolecular C–H Arylation of N-(2-Haloaryl)ferrocenecarboxamides. (2014). Organic Letters.

-

Oxidation potentials of substituted ferrocenes. ResearchGate.

-

Asymmetric synthesis of planar chiral ferrocenes by enantioselective intramolecular C-H arylation of N-(2-haloaryl)ferrocenecarboxamides. (2014). PubMed.

-

Passerini reaction. Wikipedia.

-

Synthesis, Structure, Electrochemistry, and Cytotoxic Properties of Ferrocenyl Ester Derivatives. Molecules.

-

Ferrocene, carboxy-. Organic Syntheses.

-

The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects. (2003). ResearchGate.

-

SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Malaysian Journal of Analytical Sciences.

-

Ugi reaction. Wikipedia.

-

Solvent effects on the redox potentials of ferrocene and methylferrocenes. (2008). ResearchGate.

-

A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.

-

A Green Multicomponent Reaction for the Organic Chemistry Laboratory. The Aqueous Passerini Reaction. (2013). ResearchGate.

-

Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Pendidikan Kimia.

-

Solubilities of Substituted Ferrocenes in Organic Solvents. (2018). ResearchGate.

-

Coupling Reagents. Aapptec Peptides.

-

On the Solubility of Ferrocene in Nonaqueous Solvents. (2018). ResearchGate.

-

Passerini Reaction. Organic Chemistry Portal.

-

What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS.

-

Ferrocenecarboxylic acid and microwave-assisted synthesis of ferrocenoyl hydrazones. (2017). ResearchGate.

-

A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters.

-

A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.

-

Solved What is a reasonable solvent to use to dissolve the |. Chegg.com.

-

Ugi Reaction. Organic Chemistry Portal.

-

Metal-Free Synthesis of N-Aryl Amides Using. (2017). Amanote Research.

-

Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes. (2020). Green Chemistry.

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). Molecules.

-

The 100 facets of the Passerini reaction. (2021). Chemical Society Reviews.

-

Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific.

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.

-

Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. (2016). ResearchGate.

-

Mechanistic insights into the palladium-catalyzed hydroaminocarbonylation of alkenes. (2018). New Journal of Chemistry.

-

New insights into the mechanism of palladium-catalyzed allylic amination. (2005). PubMed.

-

Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). PubMed.

-

Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. (2016). Organic & Biomolecular Chemistry.

-

Computational and spectroscopic characterizations of some N-alkyl (benzyl)-diazenium diolates and their metal complexes. (2015). ResearchGate.

-

Synthesis, Spectroscopic Characterization, DFT Calculations, Antibacterial Activity, and Molecular Docking Analysis of Ni(II), Zn(II), Sb(III), and U(VI) Metal Complexes Derived from a Nitrogen-Sulfur Schiff Base. (2023). ResearchGate.

-

Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structures and Properties of Ferrocenyl Bis-Amide Derivatives Yielded via the Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. magritek.com [magritek.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structure, Electrochemistry, and Cytotoxic Properties of Ferrocenyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ugi reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis of ferrocene amides and esters from aminoferrocene and 2-substituted ferrocenecarboxylic acid and properties thereof - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Passerini reaction - Wikipedia [en.wikipedia.org]

- 15. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]

An In-depth Technical Guide to Ferrocenecarboxamide: Properties, Synthesis, and Applications

Introduction: The Unique Position of Ferrocenecarboxamide in Modern Chemistry

Ferrocene, with its iconic "sandwich" structure of an iron atom nestled between two cyclopentadienyl rings, has been a cornerstone of organometallic chemistry since its discovery.[1][2] Its remarkable stability, aromatic character, and reversible redox properties make it an exceptional scaffold for chemical innovation.[3] When functionalized with a carboxamide group (-CONH₂), the resulting molecule, this compound, emerges as a highly versatile and valuable intermediate.[4][5]

This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its synthesis, characterization, and application. For researchers in drug development, materials science, and catalysis, a thorough understanding of this compound's properties is crucial for leveraging its full potential. The quality and purity of this compound are paramount, as they directly influence the success of synthetic pathways and the reliability of experimental outcomes.[5]

Core Molecular and Physicochemical Profile

This compound's properties are a direct consequence of its unique hybrid structure: the organometallic ferrocene core and the organic amide functional group. This fusion imparts a distinct set of characteristics that are central to its utility.

Molecular Structure

The fundamental structure consists of a ferrocene moiety where one hydrogen atom on a cyclopentadienyl ring is substituted by a carboxamide group. The iron atom is in the +2 oxidation state, and the molecule exhibits a high degree of aromaticity, allowing it to undergo reactions typical of aromatic compounds.[6]

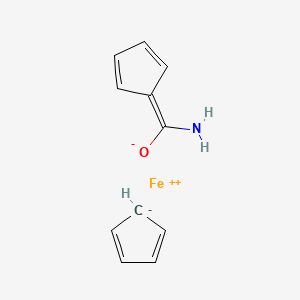

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound and its common precursor, Ferrocenecarboxylic acid. These data are critical for designing experimental conditions, such as selecting appropriate solvents and purification methods.

| Property | This compound | Ferrocenecarboxylic Acid | Source(s) |

| Molecular Formula | C₁₁H₁₁FeNO | C₁₁H₁₀FeO₂ | [7],[8] |

| Molar Mass | 229.06 g/mol | 230.04 g/mol | [7],[8] |

| Appearance | Yellow to brown crystalline powder | Yellow to brown powder | [9],[10] |

| Melting Point | 168-170 °C | ~210 °C (decomposes) | [10][11],[12] |

| Solubility | Sparingly soluble in chloroform, DMSO, methanol. Insoluble in water. | Sparingly soluble in chloroform, DMSO, methanol. Insoluble in water. | [10],[12] |

| Stability | Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents. | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [10],[11] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the amidation of Ferrocenecarboxylic acid. The choice of synthetic route and reagents is dictated by the desired purity, yield, and scale of the reaction.

Primary Synthetic Pathway: Amidation of Ferrocenecarboxylic Acid

The most common and direct method involves the conversion of the carboxylic acid group into an amide. This can be achieved via several standard organic chemistry protocols:

-

Acid Chloride Formation: Ferrocenecarboxylic acid is first converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11] The resulting ferrocenecarbonyl chloride is then reacted with ammonia or an amine to form the corresponding amide. This method is highly effective but requires careful handling of the corrosive and moisture-sensitive intermediates.

-

Peptide Coupling Reagents: A milder and often preferred approach utilizes peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like Hydroxybenzotriazole (HOBt) facilitate the direct condensation of Ferrocenecarboxylic acid with an amine source.[13] This method avoids harsh conditions and is suitable for more sensitive substrates.

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

This compound's reactivity is twofold:

-

The Ferrocene Core: The cyclopentadienyl rings are aromatic and can undergo electrophilic substitution reactions, although the amide group is deactivating. The iron center can be reversibly oxidized from Fe(II) to Fe(III), forming the ferrocenium cation.[3] This redox activity is the cornerstone of its application in electrochemistry and as a redox mediator.[4][11]

-

The Carboxamide Group: The amide functionality can participate in hydrogen bonding, which influences its crystal packing and solubility.[13] It can also be hydrolyzed back to the carboxylic acid under strong acidic or basic conditions. The N-H protons can be deprotonated by strong bases, allowing for further functionalization.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized this compound is a critical step. A combination of spectroscopic methods is typically employed.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characteristic. The five protons on the unsubstituted cyclopentadienyl (Cp) ring typically appear as a sharp singlet around 4.2 ppm. The four protons on the substituted Cp ring appear as two multiplets (or two apparent triplets) at slightly different chemical shifts, usually between 4.4 and 4.8 ppm. The two amide protons (-NH₂) appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the unsubstituted Cp carbons around 69-70 ppm. The substituted Cp ring will show multiple signals, including the carbon attached to the amide group (the ipso-carbon) at a distinct downfield shift. The carbonyl carbon of the amide group appears significantly downfield, typically around 170 ppm.[13][15]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key functional groups.

-

N-H Stretch: Two characteristic sharp peaks for the amide N-H stretches are typically observed in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak for the carbonyl stretch is expected around 1640-1680 cm⁻¹.

-

Ferrocene C-H and C-C Stretches: Characteristic absorptions for the ferrocene moiety appear at lower wavenumbers.[16]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of ferrocene derivatives is dominated by ligand-field (d-d) transitions and metal-to-ligand charge transfer (MLCT) bands. This compound typically shows a characteristic absorption band in the visible region (~440-460 nm), which is responsible for its yellow-orange color.[17]

Applications in Research and Drug Development

The unique combination of a stable, redox-active organometallic core and a versatile functional handle makes this compound a valuable building block in several advanced research areas.

Anticancer and Antimicrobial Drug Discovery

Ferrocene derivatives have shown significant promise as therapeutic agents.[2][18] The mechanism often involves the redox cycling of the iron center.

-

Cellular Uptake: The lipophilic nature of the ferrocene moiety can enhance cellular uptake, allowing the molecule to cross cell membranes.[6]

-

ROS Generation: Inside the cell, the ferrocenyl group can undergo oxidation to the ferrocenium ion. This redox process can interact with cellular components to generate reactive oxygen species (ROS), such as hydroxyl radicals.[4]

-

Cytotoxicity: The resulting oxidative stress can damage DNA, proteins, and lipids, ultimately leading to apoptosis (programmed cell death) in cancer cells.[4]

This compound serves as a key precursor for synthesizing more complex drug candidates, where the amide group is used to attach targeting moieties or other pharmacophores.[6]

Caption: Proposed mechanism for ROS-mediated cytotoxicity of ferrocene derivatives.

Materials Science and Catalysis

-

Metalloligands: The amide group can act as a coordination site for other metal ions. This allows this compound to be used as a "metalloligand" to build complex coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic, electronic, or sensory properties.[4][19]

-

Redox-Switchable Catalysis: The reversible Fe(II)/Fe(III) couple can be used to modulate the catalytic activity of a system. By switching the oxidation state of the iron, the electronic properties of a ligand attached to the ferrocene core can be altered, thereby turning a catalyst "on" or "off."[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis using a peptide coupling agent.

Objective: To synthesize this compound from Ferrocenecarboxylic acid.

Materials:

-

Ferrocenecarboxylic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ferrocenecarboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DCM to dissolve the solids. Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add DCM. Add DIPEA (3.0 eq) to generate ammonia in situ. Rationale: Using a salt and a non-nucleophilic base provides a controlled source of ammonia for the reaction.

-

Coupling: Slowly add the ammonia/DIPEA mixture to the activated Ferrocenecarboxylic acid solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a yellow or brown solid. Purify via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., CHCl₃/Et₂O) to yield the pure this compound.[10][11]

-

Characterization: Confirm the product's identity and purity using NMR, IR, and mass spectrometry.

Safety, Handling, and Storage

While ferrocene itself is relatively stable, its derivatives require careful handling.

-

Handling: this compound, like its precursor, is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[9][12][20] Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Avoid generating dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[9][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just a simple derivative; it is a strategic building block that bridges the worlds of organometallic and medicinal chemistry. Its robust scaffold, predictable reactivity, and unique redox properties ensure its continued relevance. Future research will likely focus on incorporating this compound into more complex, multifunctional molecules for targeted drug delivery, advanced materials, and sophisticated catalytic systems. As synthetic methodologies become more refined, the potential for creating novel this compound-based structures is vast, promising exciting discoveries for years to come.[2][3]

References

- Srinivas, P., et al. (n.d.). Synthesis of ferrocene amides and esters from aminoferrocene and 2-substituted ferrocenecarboxylic acid and properties thereof. New Journal of Chemistry (RSC Publishing).

- ResearchGate. (n.d.). Synthesis of the Ferrocene Carboxamides FcC-0 to FcC-5.

- ResearchGate. (n.d.). Synthesis of ferrocene amides and esters from aminoferrocene and 2-substituted ferrocenecarboxylic acid and the properties thereof.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ferrocenecarboxylic acid.

- I., K. (n.d.). HARNESSING FERROCENECARBOXALDEHYDE IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES. ChemRxiv.

- Benchchem. (n.d.). This compound|High-Purity Research Chemical.

- Ataman Kimya. (n.d.). FERROCENECARBOXYLIC ACID.

- ChemicalBook. (2025). Ferrocenecarboxylic acid | 1271-42-7.

- ResearchGate. (2025). (PDF) New Ferrocene-Based Metalloligand with Two Triazole Carboxamide Pendant Arms and Its Iron(II) Complex: Synthesis, Crystal Structure, Fe Mössbauer Spectroscopy, Magnetic Properties and Theoretical Calculations.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Neliti. (2024). American Journal of Technology and Applied Sciences SYNTHESIS OF SOME FERROCENE DERIVATIVES.

- NIH. (n.d.). Synthesis, Structure, Electrochemistry, and Cytotoxic Properties of Ferrocenyl Ester Derivatives. PMC.

- Santa Cruz Biotechnology. (n.d.). Ferrocenecarboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advancing Research: Sourcing High-Quality Intermediates.

- University of Pretoria. (n.d.). Synthesis, FTIR, NMR, UV-Vis and Electrochemistry Analysis of Ferrocenyl Schiff Bases.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Ferrocenecarboxaldehyde.

- Alfa Aesar. (2025). 1,1'-Ferrocenedicarboxaldehyde - SAFETY DATA SHEET.

- Wikipedia. (n.d.). Ferrocenecarboxylic acid.

- Jagdale, D., et al. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal.

- ChemBK. (2024). Ferrocene carboxylic acid.

- PubChem. (n.d.). Ferrocenecarboxaldehyde, oxime, (Z)- | C11H11FeNO-6. CID 11986789.

- PubChem. (n.d.). Ferrocenecarboxyaldehyde | C11H10FeO. CID 15184314.

- Google Patents. (n.d.). CN106905379A - Ferrocenecarboxylic acid derivative, preparation method and its usage.

- NIH. (n.d.). Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects. PMC.

- MDPI. (n.d.). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Observation of Three Different Linker Conformers in a Scandium Ferrocenedicarboxylate Coordination P.

- Neuman, R. C. (n.d.). 5: Organic Spectrometry.

- MDPI. (2023). Ferrocenophanium Stability and Catalysis.

- NIH. (n.d.). High-Spin State of a Ferrocene Electron Donor Revealed by Optical and X-ray Transient Absorption Spectroscopy. PubMed Central.

- Wipf, P. (n.d.). Chem 1140; Spectroscopy. Wipf Group.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound|High-Purity Research Chemical [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN106905379A - Ferrocenecarboxylic acid derivative, preparation method and its usage - Google Patents [patents.google.com]

- 7. Ferrocenecarboxaldehyde, oxime, (Z)- | C11H11FeNO-6 | CID 11986789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ferrocenecarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Ferrocenecarboxylic acid | 1271-42-7 [chemicalbook.com]

- 11. atamankimya.com [atamankimya.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. rsc.org [rsc.org]

- 17. High-Spin State of a Ferrocene Electron Donor Revealed by Optical and X-ray Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. datasheets.scbt.com [datasheets.scbt.com]

The Electrochemical Heart of Medicinal Chemistry: A Guide to the Behavior of Ferrocenecarboxamide Derivatives

An In-depth Technical Guide

Introduction: Bridging Organometallic Chemistry and Pharmacology

For decades, the unique organometallic sandwich structure of ferrocene has captivated chemists. Its remarkable stability, low toxicity, and, most importantly, its clean and reversible one-electron redox behavior (Fe²⁺/Fe³⁺) make it an exceptional scaffold for drug design. When the ferrocene core is functionalized with a carboxamide group (–C(O)NHR), a versatile class of compounds known as ferrocenecarboxamides is formed. These derivatives have emerged as promising candidates in medicinal chemistry, with demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

The therapeutic potential of these molecules is inextricably linked to their electrochemical properties. The ability of the iron center to cycle between its +2 and +3 oxidation states can influence a drug's mechanism of action, potentially by catalyzing the formation of cytotoxic reactive oxygen species (ROS) within diseased cells. Understanding and precisely characterizing this electrochemical behavior is therefore not merely an academic exercise; it is a critical step in the rational design and development of novel ferrocene-based therapeutics.

This guide provides researchers, scientists, and drug development professionals with a technical overview of the electrochemical principles governing ferrocenecarboxamides. We will delve into the practical aspects of their analysis, explore the relationship between molecular structure and redox potential, and illustrate the workflow from synthesis to biological correlation, providing both the "how" and the "why" behind the experimental choices.

Section 1: The Ferrocene Redox Couple - The Electrochemical Engine

The foundational electrochemical process for all ferrocene derivatives is the reversible oxidation of the iron(II) center to the iron(III) center, which forms the ferrocenium cation.

Fe(II)(C₅H₅)₂ ⇌ [Fe(III)(C₅H₅)₂]⁺ + e⁻

This event is characterized by its standard redox potential. However, when substituents like the carboxamide group are attached to the cyclopentadienyl rings, they modulate the electron density around the iron center. This modulation directly influences the ease with which the electron is removed, thereby shifting the redox potential.

-

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the iron core, making it more electron-poor and thus harder to oxidize. This results in a shift of the redox potential to more positive (anodic) values.

-

Electron-Donating Groups (EDGs): These groups push electron density towards the iron core, making it more electron-rich and easier to oxidize. This leads to a shift in the redox potential to more negative (cathodic) values.

The amide functional group itself is generally considered electron-withdrawing, but its overall effect can be finely tuned by altering the 'R' group attached to the nitrogen atom. This tunability is a key advantage in drug design, allowing for the precise calibration of a molecule's redox properties to match a desired therapeutic window.

Section 2: Electrochemical Characterization - A Practical Workflow

Cyclic Voltammetry (CV) is the most powerful and commonly used technique for investigating the redox behavior of ferrocene derivatives. It provides a wealth of information, including the half-wave potential (E½), the reversibility of the redox process, and the number of electrons transferred.

The overall workflow for characterizing a novel ferrocenecarboxamide derivative is a logical progression from chemical synthesis to biological validation, with electrochemistry serving as the critical bridge.

Caption: Workflow from synthesis to biological activity correlation.

Experimental Protocol: Cyclic Voltammetry of a this compound

This protocol provides a trusted, self-validating methodology for obtaining high-quality CV data.

Objective: To determine the half-wave potential (E½) and assess the electrochemical reversibility of a synthesized this compound derivative.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE). Rationale: GCE provides a wide potential window and is relatively inert.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl). Rationale: Provides a stable, constant potential to reference the working electrode against.

-

Counter (Auxiliary) Electrode: Platinum wire. Rationale: Facilitates current flow without participating in the reaction.

-

Electrochemical Cell: Standard three-electrode glass cell.

-

Potentiostat: A device to control the potential and measure the current.

-

Analyte: this compound derivative (approx. 1 mM solution).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent (e.g., Dichloromethane or Acetonitrile). Rationale: The electrolyte is crucial for ensuring solution conductivity. TBAPF₆ is chosen for its large electrochemical window and non-coordinating nature.

-

Internal Standard (Optional but Recommended): Ferrocene. Rationale: Adding ferrocene as an internal standard allows for referencing the potential of the analyte against a known, stable redox couple, minimizing variability between experiments.

Procedure:

-

Electrode Preparation:

-

Polish the Glassy Carbon Electrode surface with alumina slurry on a polishing pad to a mirror finish.

-

Rinse thoroughly with deionized water, then sonicate in the chosen solvent (e.g., Acetonitrile) for 2-3 minutes to remove any residual polishing material.

-

Dry the electrode completely. Causality: A clean, smooth electrode surface is paramount for reproducible results. Any surface contamination can inhibit electron transfer or introduce spurious peaks.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent.

-

Accurately weigh and dissolve the this compound derivative in this electrolyte solution to achieve a final concentration of approximately 1 mM.

-

If using an internal standard, add ferrocene to the same solution.

-

-

Deoxygenation:

-

Transfer the solution to the electrochemical cell.

-

Bubble high-purity nitrogen or argon gas through the solution for 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment. Causality: Dissolved oxygen is electroactive and can interfere with the measurement, producing a reduction peak that can obscure the analyte's signal.

-

-

Data Acquisition:

-

Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

-

Set the potentiostat parameters:

-

Scan Range: e.g., -0.2 V to +0.8 V vs. SCE (should bracket the expected redox potential).

-

Scan Rate: Start with 100 mV/s.

-

Number of Cycles: 3-5.

-

-

Run a background scan using only the electrolyte solution first to ensure there are no interfering impurities.

-

Initiate the scan on the analyte solution. The first scan may differ slightly; subsequent scans should be stable and are used for analysis.

-

-

Data Analysis:

-

From the resulting voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential: E½ = (Epa + Epc) / 2 . This value represents the formal redox potential of the compound under these conditions.

-

Determine the peak separation: ΔEp = Epa - Epc . For a theoretically ideal, one-electron reversible process, ΔEp should be close to 59 mV at room temperature. A larger separation often indicates slower electron transfer kinetics.

-

Calculate the ratio of the peak currents: Ipa / Ipc . A ratio close to 1.0 is indicative of a chemically reversible process, meaning the oxidized species (ferrocenium cation) is stable on the timescale of the experiment.

-

Section 3: Structure-Electrochemical Property Relationships

The true power of this compound chemistry lies in the ability to tune the redox potential by modifying the amide substituent. This allows for the rational design of compounds with specific electrochemical properties tailored for a biological target.

Below is a table summarizing representative data for a series of this compound derivatives, illustrating how substituents on the amide nitrogen influence the redox potential.

| Compound Name | Amide Substituent (R-group) | E½ (V vs. SCE) | Reference |

| This compound | -H | +0.53 | |

| N-phenylthis compound | -Phenyl | +0.58 | |

| N-(4-fluorophenyl)this compound | -C₆H₄F | +0.61 | |

| N-(4-methoxyphenyl)this compound | -C₆H₄OCH₃ | +0.55 | |

| N,N-diethylthis compound | -N(CH₂CH₃)₂ | +0.45 |

Data is illustrative and collected from cited literature. Experimental conditions (solvent, electrolyte) can cause variations.

As the data shows, attaching electron-withdrawing groups (like the fluorophenyl group) to the amide nitrogen makes the ferrocene core more difficult to oxidize, resulting in a higher (more positive) E½. Conversely, electron-donating groups (like the diethylamino group) make it easier to oxidize, lowering the E½.

Section 4: Linking Electrochemistry to Biological Action

The correlation between a this compound's redox potential and its biological activity is a cornerstone of its application in drug development. A prominent proposed mechanism of action, particularly for anticancer activity, involves the Fenton reaction and the generation of ROS.

An In-Depth Technical Guide to the Crystal Structure Analysis of Ferrocenecarboxamide

This guide provides a comprehensive overview of the principles, methodologies, and critical considerations for the successful crystal structure analysis of ferrocenecarboxamide and its derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of organometallic compounds.

Preamble: The Significance of this compound in Structural Science

This compound, a fascinating derivative of the archetypal sandwich compound ferrocene, serves as a cornerstone in the fields of medicinal chemistry, materials science, and catalysis. Its unique three-dimensional structure, coupled with the reactive amide functionality, allows for the construction of complex molecular architectures with diverse applications. A profound understanding of its solid-state structure is paramount, as the arrangement of molecules in the crystalline lattice dictates crucial properties such as solubility, stability, and bioavailability. This guide will navigate you through the intricate process of elucidating this three-dimensional arrangement, from obtaining suitable single crystals to interpreting the final structural model. While a publicly available Crystallographic Information File (CIF) for the parent, unsubstituted this compound is not readily found, the principles and techniques detailed herein are universally applicable. We will draw upon illustrative examples from closely related, well-characterized derivatives to underscore key concepts.

The Genesis of a Successful Analysis: The Art of Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in X-ray crystallography. The quality of the final structural model is intrinsically linked to the quality of the single crystal. For this compound and its analogues, which are typically stable, colored solids, several crystallization techniques can be employed.

Field-Proven Insights into Crystallization:

-

Solvent Selection is Paramount: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for slow cooling crystallization. For many ferrocene derivatives, solvents such as ethyl acetate, dichloromethane, and acetonitrile are excellent starting points.[1] Co-solvent systems, for instance, a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane), can be used for vapor diffusion or liquid-liquid diffusion methods.

-

Slow Evaporation: A Reliable Workhorse: A straightforward and often effective method is the slow evaporation of a dilute solution of the compound.[2] The key is to control the rate of evaporation; a loosely covered vial in a vibration-free environment will yield the best results.

-

Vapor Diffusion for Delicate Systems: In this technique, a solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting the growth of well-ordered crystals.

Step-by-Step Protocol for Slow Evaporation Crystallization:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a clean glass vial.

-

Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation.

-

Place the vial in a quiet, undisturbed location at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully extract them using a cryoloop.

The Heart of the Matter: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.

Workflow for Single-Crystal X-ray Diffraction Analysis:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Collection:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a detector, and a cooling system.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while collecting diffraction images.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This results in a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

From Data to Discovery: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a model of the atomic arrangement in the crystal.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods, such as Direct Methods or Patterson methods, are employed to obtain an initial estimate of the phases, which allows for the generation of an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor, which should ideally be as low as possible.

Unveiling the Molecular Architecture of this compound Derivatives

The refined crystal structure provides a wealth of information about the molecular geometry, conformation, and intermolecular interactions.

Molecular Geometry and Conformation:

A key feature of ferrocene derivatives is the relative orientation of the two cyclopentadienyl (Cp) rings. They can adopt an eclipsed, staggered, or an intermediate conformation.[3] In many substituted ferrocenes, the rings are nearly eclipsed.[3] The conformation is influenced by the steric and electronic effects of the substituents and by the packing forces in the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions:

The amide group in this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). Consequently, hydrogen bonding plays a pivotal role in the solid-state assembly of these molecules. Common hydrogen bonding motifs include the formation of one-dimensional chains or tapes through N-H···O interactions between adjacent molecules. These chains can then pack in various ways to form the three-dimensional crystal lattice.

Illustrative Hydrogen Bonding in this compound Derivatives:

Caption: A schematic representation of intermolecular N-H···O hydrogen bonding.

Representative Crystallographic Data:

The following table presents crystallographic data for a representative ferrocene derivative, 1,2,1′,2′-bis(α-ketotetramethylene)-ferrocene (meso form), to illustrate the type of information obtained from a crystal structure analysis.[2]

| Parameter | Value |

| Chemical Formula | C18H16FeO2 |

| Formula Weight | 320.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.123(4) |

| b (Å) | 11.234(8) |

| c (Å) | 10.123(7) |

| β (°) | 105.23(1) |

| Volume (ų) | 671.1(8) |

| Z | 2 |

| Temperature (K) | 90(2) |

| R-factor (%) | 2.89 |

| CCDC Deposition Number | [Link to CCDC entry if available] |

Navigating Challenges: A Troubleshooting Guide

The path to a final, publishable crystal structure is not always linear. Below is a decision tree to address common challenges encountered during structure refinement.

Troubleshooting Common Refinement Issues:

Caption: A decision tree for common crystallographic refinement problems.

Conclusion and Future Perspectives

The crystal structure analysis of this compound and its derivatives is a powerful tool for understanding their solid-state properties and for rationally designing new materials and therapeutic agents. The insights gained from these studies, particularly regarding intermolecular interactions and molecular conformation, are invaluable for predicting and controlling the behavior of these fascinating organometallic compounds. As synthetic methodologies become more advanced, allowing for the creation of increasingly complex ferrocene-based architectures, the role of single-crystal X-ray diffraction will continue to be indispensable in unraveling their intricate three-dimensional structures.

References

-

Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. (2022). Molecules, 27(3), 895. [Link]

-

Synthesis and Structural Characterization of Bioactive Ferrocenyl Substituted Hydrazones. (2021). Russian Journal of Coordination Chemistry, 47, 755-765. [Link]

-

Thousands of New Structures Added to the CSD. (2023). Cambridge Crystallographic Data Centre. [Link]

-

How to search the CSD for complexes with common organometallic ligands. (2021). Cambridge Crystallographic Data Centre. [Link]

-

Crystal structure of bis[4-(1H-pyrrol-1-yl)phenyl] ferrocene-1,1′-dicarboxylate: a potential chemotherapeutic drug. (2016). Acta Crystallographica Section E, 72(Pt 10), 1471–1475. [Link]

Sources

The Emergence of Planar Chirality: A Technical Guide to Ferrocenecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocene, with its unique sandwich structure, has transitioned from an organometallic curiosity to a privileged scaffold in modern chemistry. The introduction of planar chirality, a stereogenic element arising from the non-symmetrical substitution of one or both cyclopentadienyl (Cp) rings, has unlocked immense potential, particularly in asymmetric catalysis and medicinal chemistry. This guide focuses on a pivotal class of these compounds: ferrocenecarboxamide derivatives. We will explore the nuanced strategies for their stereoselective synthesis, delve into the mechanistic principles that govern chirality induction, and illuminate their burgeoning applications, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the pathways to innovation.

The Foundation: Understanding Planar Chirality in Ferrocenes

Unlike central or axial chirality, planar chirality in ferrocene derivatives arises when a non-symmetrically substituted cyclopentadienyl ring and the iron atom define a chiral plane. For a 1,2-disubstituted ferrocene, the sequence of substituents determines the stereochemical descriptor (Rp or Sp). The this compound group is a particularly powerful tool in this context; its amide functionality serves as an effective directing group for stereoselective functionalization of the ferrocene core, a concept we will explore in depth. The stability, low toxicity, and unique redox properties of the ferrocene moiety make these chiral derivatives highly attractive for drug design and catalysis.[1][2]

Strategic Synthesis: Forging the Chiral Plane

The creation of enantiomerically pure planar chiral ferrocenecarboxamides hinges on precise control over the functionalization of the Cp rings. Two dominant strategies have emerged, each with distinct advantages and mechanistic underpinnings: Diastereoselective Directed ortho-Metalation (DoM) and Transition-Metal-Catalyzed Enantioselective C–H Functionalization.

Diastereoselective Directed ortho-Metalation (DoM)

This classical yet powerful method leverages a chiral auxiliary attached to the amide nitrogen. The auxiliary stereochemically biases the deprotonation of one of the two enantiotopic C-H bonds at the ortho positions (C2 and C5) of the ferrocene ring. The amide itself acts as a potent directed metalation group (DMG), coordinating to an organolithium base (typically s-BuLi or t-BuLi) and delivering it to the proximal C-H bond.

The choice of chiral auxiliary is paramount. Easily accessible auxiliaries derived from natural products, such as camphane, have been shown to induce high diastereoselectivity, often exceeding 99%.[3][4] The resulting lithiated intermediate is then quenched with a wide array of electrophiles, installing a second substituent and fixing the planar chirality.

The high diastereoselectivity is a direct consequence of the formation of a thermodynamically stable six-membered ring intermediate involving the lithium base, the amide's carbonyl oxygen, and the chiral auxiliary. The steric bulk of the auxiliary effectively shields one of the ortho protons, directing the base to abstract the more accessible proton. This pre-transition state assembly is the critical step for chirality induction.

Protocol 1: Diastereoselective ortho-Lithiation of a Chiral this compound [4]

Step 1: Synthesis of Chiral Amide Precursor

-

To a solution of ferrocenecarboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo.

-

Dissolve the resulting ferrocenoyl chloride in dry THF and add it dropwise to a solution of the chiral amine auxiliary (e.g., a camphane-based amine, 1.1 eq) and triethylamine (1.5 eq) in dry THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral this compound.

Step 2: Diastereoselective Lithiation and Electrophilic Quench

-

Dissolve the chiral this compound (1.0 eq) in dry THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add s-butyllithium (1.2 eq, solution in cyclohexane) dropwise. The solution should turn a deep red/orange color, indicating the formation of the lithiated species.

-

Stir the reaction at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., iodomethane, 1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.

-

Quench the reaction carefully with saturated aqueous NaHCO3.

-

Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate.

-

Purify by column chromatography to isolate the 1,2-disubstituted planar chiral product. Diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis.

Transition-Metal-Catalyzed Enantioselective C–H Functionalization

More recently, transition-metal catalysis has offered a more atom- and step-economical approach, obviating the need for stoichiometric chiral auxiliaries and strong organolithium bases.[5][6] Palladium, rhodium, and cobalt catalysts have proven particularly effective.[7][8][9] In these systems, the this compound (or a related directing group) coordinates to the metal center, which then mediates a C–H activation event at an ortho-position. The enantioselectivity is controlled by a chiral ligand bound to the metal.

The key to enantioselectivity lies in the C–H activation step, which often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[7] The chiral ligand, typically a chiral phosphine or a mono-protected amino acid (MPAA), creates a chiral environment around the metal center. This chiral pocket forces the ferrocene substrate to adopt a specific orientation, leading to the selective cleavage of one of the two enantiotopic C–H bonds. DFT calculations have been instrumental in elucidating these transition states, revealing that subtle steric and electronic interactions between the ligand and the substrate are responsible for the high levels of enantioselectivity observed.[6]

Protocol 2: Palladium-Catalyzed Enantioselective C–H Arylation [10]

Step 1: Preparation of the Reaction Mixture

-

In a nitrogen-filled glovebox, add the starting ferrocene derivative (e.g., N,N-dimethylaminomethylferrocene, 1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)2 (10 mol%), and the chiral ligand (e.g., Boc-L-Val-OH, 20 mol%) to an oven-dried reaction vial.

-

Add K2CO3 (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.25 eq).

Step 2: Reaction Execution

-

Add dry N,N-dimethylacetamide (DMA) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a preheated oil bath at 60 °C and stir for 24-48 hours under an air atmosphere.

Step 3: Workup and Purification

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched planar chiral ferrocene. Enantiomeric excess (e.e.) is determined by chiral HPLC.

Comparative Analysis of Synthetic Strategies

| Feature | Diastereoselective ortho-Metalation (DoM) | Transition-Metal-Catalyzed C–H Functionalization |

| Stereocontrol | Chiral Auxiliary (stoichiometric) | Chiral Ligand (catalytic) |

| Base/Catalyst | Strong organolithium base (e.g., s-BuLi) | Transition metal catalyst (e.g., Pd, Rh, Co) |

| Temperature | Cryogenic temperatures (-78 °C) required | Milder conditions (often rt to 80 °C) |

| Functional Groups | Limited tolerance due to strong base | Broader tolerance for many functional groups |

| Atom Economy | Lower; requires synthesis and removal of auxiliary | Higher; catalytic use of chiral source |

| Scope | Well-established for a wide range of electrophiles | Rapidly expanding for arylation, alkenylation, acylation |

| Key Advantage | Often provides very high diastereoselectivity | High step/atom economy, milder conditions |

| Key Disadvantage | Stoichiometric waste, harsh conditions | Catalyst cost, ligand sensitivity, potential for side reactions |

Structural Verification and Characterization

Unambiguous characterization is critical to confirm the structure and enantiopurity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is employed.

-

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the substitution pattern. In a 1,2-disubstituted ferrocene, the four protons on the substituted Cp ring typically appear as distinct multiplets, a departure from the single peak seen for the unsubstituted Cp' ring (around 4.2 ppm).[11][12]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). Separation is achieved on a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak or Lux), allowing for the quantification of each enantiomer.[13][14]

-

Mass Spectrometry (MS): Provides accurate molecular weight confirmation.

-

X-ray Crystallography: Offers definitive proof of the absolute configuration (Rp or Sp) when a suitable single crystal can be obtained.

dot graph "Chiral_Ferrocenecarboxamide_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; graph [bgcolor="transparent"];

} enddot Figure 1: General workflow for the synthesis, characterization, and application of planar chiral this compound derivatives.

Applications in Drug Discovery and Development

The unique physicochemical properties of ferrocene—its three-dimensional structure, lipophilicity, and redox activity—make it an attractive scaffold for medicinal chemistry.[1][15] The incorporation of a this compound moiety can enhance biological activity and modulate pharmacokinetic properties.

Ferrocene Derivatives as Anticancer Agents

A significant body of research has focused on ferrocene derivatives as potential anticancer drugs.[2][16] The mechanism of action is often linked to the ferrocene/ferrocenium (Fe²⁺/Fe³⁺) redox couple. It is hypothesized that ferrocene derivatives can generate reactive oxygen species (ROS) via Fenton-like reactions within the cancer cell's oxidative environment, leading to apoptosis.[17][18]

Ferrocifen, a ferrocene-containing analog of tamoxifen, and Ferroquine, an antimalarial drug, are prominent examples of ferrocene-based compounds that have advanced to clinical trials, underscoring the therapeutic potential of this organometallic scaffold.[5][17][19]

Several studies have specifically investigated this compound derivatives. For instance, N-{(ferrocenyl)-benzoyl}-aminoalkanes have shown potent anti-proliferative effects against the MCF-7 breast cancer cell line, with some derivatives exhibiting IC50 values as low as 1.10 µM.[17] Other work has focused on designing ferrocene-based histone deacetylase (HDAC) inhibitors and kinase inhibitors, where the ferrocene core acts as a bioisostere for traditional phenyl groups, often leading to enhanced potency and selectivity.[18][20][21]

dot graph "Anticancer_MoA" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; graph [bgcolor="transparent"];

} enddot Figure 2: Proposed mechanism of anticancer action for some ferrocene derivatives, involving redox cycling and ROS generation.

Challenges and Future Directions

While promising, the development of ferrocene-based drugs faces challenges. Understanding the precise mechanism of action, improving water solubility, and elucidating metabolic pathways are active areas of research. The role of planar chirality in biological activity is still not fully understood; it may influence binding affinity to target proteins or affect cellular uptake and distribution. Future work will likely focus on synthesizing enantiomerically pure planar chiral ferrocenecarboxamides to dissect these structure-activity relationships and develop more potent and selective therapeutic agents.

Conclusion

This compound derivatives with planar chirality represent a frontier in both asymmetric catalysis and medicinal chemistry. The evolution of synthetic methods from stoichiometric, auxiliary-based approaches to elegant, catalytic C–H functionalization strategies has made these complex molecules more accessible than ever. For researchers in drug development, these compounds offer a unique, three-dimensional, and redox-active scaffold that is ripe for exploration. The principles and protocols outlined in this guide provide a solid foundation for harnessing the power of planar chirality to design the next generation of catalysts and therapeutic agents.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Ferrocene-Based Hybrid Drugs as Potential Anticancer and Antibacterial Therapeutic Agents for Incorporation into Nanocarriers: In Silico, In Vitro, Molecular Docking Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. Highly diastereoselective ortho-lithiation of chiral ferrocenecarboxamides / Tetrahedron: Asymmetry, 2010 [sci-hub.kr]

- 5. researchgate.net [researchgate.net]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Synthesis of Planar Chiral Ferroceneformaldehydes via Rh(I)-Catalyzed C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. sci.thu.edu.tw [sci.thu.edu.tw]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Understanding the electronic structure of Ferrocenecarboxamide

An In-depth Technical Guide to the Electronic Structure of Ferrocenecarboxamide

Executive Summary

Ferrocene, with its unique "sandwich" structure of an iron atom between two cyclopentadienyl (Cp) rings, has become a foundational scaffold in organometallic chemistry.[1][2] Its remarkable stability, reversible redox behavior, and tunable electronic properties through functionalization make its derivatives highly valuable in materials science, catalysis, and medicine.[3][4] This guide provides a comprehensive technical exploration of the electronic structure of this compound, a key derivative with significant potential in drug development. We will dissect the theoretical underpinnings of its molecular orbitals, detail the primary experimental techniques used for its characterization—notably cyclic voltammetry and computational modeling—and connect these fundamental electronic properties to its synthesis and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecule.

The Ferrocene Core: A Foundation of Stability and Tunability

To understand this compound, one must first appreciate the electronic nature of the parent ferrocene molecule, Fe(C₅H₅)₂. Its exceptional stability is largely attributed to its adherence to the 18-electron rule, achieving a noble gas configuration for the central iron atom.[1] The iron center is in the +2 oxidation state, sandwiched between two aromatic cyclopentadienyl anions (Cp⁻), each contributing 6 π-electrons.[1] This configuration results in a diamagnetic, highly stable complex.[5]

The true power of ferrocene lies in the ability to modify its electronic properties by attaching functional groups to the Cp rings. These substituents can either donate or withdraw electron density from the ferrocene core, which directly impacts its redox potential—the ease with which the iron center can be oxidized from Fe(II) to Fe(III).[1][6] Electron-withdrawing groups, such as the carboxamide group (-CONH₂), make the complex more difficult to oxidize, shifting its redox potential to more positive values.[1] This fine-tuning is the cornerstone of designing ferrocene derivatives for specific applications, from electrochemical sensors to anticancer agents.[3][7]

Theoretical Framework: Modeling the Electronic Landscape

Molecular Orbital (MO) Theory of Ferrocene

The electronic structure of ferrocene is best described by molecular orbital theory. The π-orbitals of the two Cp ligands combine to form symmetry-adapted linear combinations (SALCs), which then interact with the valence atomic orbitals (3d, 4s, 4p) of the iron atom.[5][8][9] This interaction leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The 18 valence electrons of ferrocene fill the bonding and non-bonding orbitals, leading to its characteristic stability.[5] The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the iron atom (d-orbital character), which explains why electrochemical oxidation is a metal-centered event.[10]

Caption: Simplified MO diagram for Ferrocene.

The Influence of the Carboxamide Substituent

The introduction of a carboxamide group (-CONH₂) perturbs this MO picture. The amide group is electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair onto the carbonyl group. This withdrawal of electron density from the Cp ring stabilizes the d-orbitals of the iron center, making it energetically more difficult to remove an electron. Consequently, the redox potential of this compound is shifted to a more positive value compared to unsubstituted ferrocene.

Computational Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic structures of organometallic compounds.[10][11] For molecules like this compound, DFT calculations can provide invaluable data on geometry, orbital energies, and electron distribution.